molecular formula C24H23NO B594081 [1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1427325-40-3

[1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B594081
CAS No.: 1427325-40-3
M. Wt: 341.4 g/mol
InChI Key: JERJAAHYNIGGSX-UHFFFAOYSA-N
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Description

JWH 018 N-(1,2-dimethylpropyl) isomer is a synthetic cannabinoid that is structurally similar to JWH 018, a well-known synthetic cannabinoid. This compound is characterized by the presence of a 1,2-dimethylpropyl chain extending from the indole group, rather than the pentyl chain found in JWH 018 . Synthetic cannabinoids like JWH 018 N-(1,2-dimethylpropyl) isomer are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 018 N-(1,2-dimethylpropyl) isomer typically involves the reaction of 1-naphthoyl chloride with 1-(1,2-dimethylpropyl)-1H-indole-3-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of JWH 018 N-(1,2-dimethylpropyl) isomer follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and chromatography, to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

JWH 018 N-(1,2-dimethylpropyl) isomer undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

JWH 018 N-(1,2-dimethylpropyl) isomer has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JWH 018 N-(1,2-dimethylpropyl) isomer is unique due to its specific structural modification, which may result in different pharmacological properties compared to its analogs. This structural difference can affect its binding affinity to cannabinoid receptors and its overall potency .

Properties

IUPAC Name

[1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-16(2)17(3)25-15-22(20-12-6-7-14-23(20)25)24(26)21-13-8-10-18-9-4-5-11-19(18)21/h4-17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERJAAHYNIGGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017303
Record name [1-(3-Methylbutan-2-yl)-1H-indol-3-yl](naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427325-40-3
Record name [1-(3-Methylbutan-2-yl)-1H-indol-3-yl](naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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